Phenol, 4-chloro-2-methyl-, acetate

CAS No.: 6341-99-7

Cat. No.: VC18424307

Molecular Formula: C9H9ClO2

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6341-99-7 |

|---|---|

| Molecular Formula | C9H9ClO2 |

| Molecular Weight | 184.62 g/mol |

| IUPAC Name | (4-chloro-2-methylphenyl) acetate |

| Standard InChI | InChI=1S/C9H9ClO2/c1-6-5-8(10)3-4-9(6)12-7(2)11/h3-5H,1-2H3 |

| Standard InChI Key | LDHGGZYSEHRTGK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OC(=O)C |

Introduction

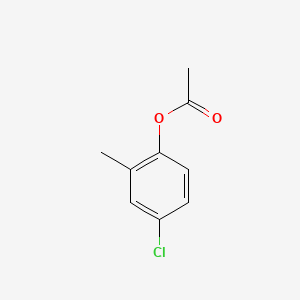

Chemical Structure and Physicochemical Properties

Molecular Architecture

Phenol, 4-chloro-2-methyl-, acetate consists of a chlorinated methylphenol core acetylated at the hydroxyl group. Key structural features include:

-

Chlorine substituent at the para position of the aromatic ring.

-

Methyl group at the ortho position relative to the hydroxyl group.

-

Acetate ester functional group replacing the phenolic hydrogen.

The IUPAC name, (4-chloro-2-methylphenyl) acetate, reflects this arrangement. The canonical SMILES string CC1=C(C=CC(=C1)Cl)OC(=O)C and InChIKey LDHGGZYSEHRTGK-UHFFFAOYSA-N provide unambiguous representations of its structure.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉ClO₂ | |

| Molecular Weight | 184.62 g/mol | |

| CAS Registry Number | 6341-99-7 | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Likely low in water |

Synthesis and Reaction Mechanisms

Esterification of 4-Chloro-2-Methylphenol

The primary synthetic route involves the acid-catalyzed esterification of 4-chloro-2-methylphenol with acetic anhydride:

Reaction Conditions:

-

Catalyst: Concentrated sulfuric acid (0.5–1% w/w).

-

Temperature: 80–100°C under reflux.

-

Duration: 2–4 hours.

The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of acetic anhydride. The sulfuric acid protonates the carbonyl oxygen, enhancing electrophilicity.

Table 2: Optimized Synthesis Parameters

| Parameter | Optimal Range | Source |

|---|---|---|

| Catalyst Concentration | 0.5–1% H₂SO₄ | |

| Temperature | 80–100°C | |

| Molar Ratio (Phenol:Anhydride) | 1:1.2 | |

| Yield | ~75–85% (estimated) |

| Precaution | Guidance | Source |

|---|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat | |

| Ventilation | Use fume hoods | |

| Storage | Cool, dry, inert atmosphere |

Future Research Directions

Application-Driven Studies

-

Antimicrobial screening: Evaluate efficacy against resistant bacterial strains.

-

Herbicide adjuvants: Assess synergy with commercial agrochemicals.

Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume